![molecular formula C19H17FN2O3S B2972632 (Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941871-95-0](/img/structure/B2972632.png)
(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a benzo[d]thiazole core, which is a common structure in many organic compounds . It also seems to have a phenylpropanoyl group and a fluoro group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, compounds with a benzo[d]thiazole core can be synthesized through various methods, including palladium-catalyzed reactions .Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through techniques like NMR, HPLC, and MS spectral analysis . The presence of the benzo[d]thiazole core and the phenylpropanoyl group would likely contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, boronic acids and their esters, which could be structurally similar, are known to undergo hydrolysis, especially in water .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact molecular structure. Factors such as the presence of the benzo[d]thiazole core, the phenylpropanoyl group, and the fluoro group would all contribute to these properties .Aplicaciones Científicas De Investigación
Design and Synthesis of Iminothiazolidin-4-one Derivatives as Aldose Reductase Inhibitors
A study by Sher Ali et al. (2012) synthesized and evaluated a series of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The compounds exhibited significant inhibitory potency, highlighting their potential as novel therapeutic agents for diabetes management.
GPIIb/IIIa Integrin Antagonists for Antithrombotic Treatment
Research by Y. Hayashi et al. (1998) developed potent and orally active fibrinogen receptor antagonists with a new conformational restriction unit. These compounds, including trisubstituted beta-amino acid derivatives, showed excellent profiles for inhibiting human platelet aggregation, suggesting therapeutic potential for antithrombotic treatment.
Antimicrobial and Antifungal Activity of Substituted 6-fluorobenzo[d]thiazole Amides
A study conducted by Vladimír Pejchal et al. (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides with notable antibacterial and antifungal activities. These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial agents.
Structural and Biological Activity of Schiff Base Metal Complexes
Research by Shaimaa A. Hassan (2018) explored the synthesis and characterization of new Schiff base complexes with various metal ions, demonstrating significant antibacterial activity. This suggests potential applications in the development of antibacterial agents.
Synthesis of Fluorobenzamides as Antimicrobial Analogs
A study by N. Desai et al. (2013) reported the synthesis of 5-arylidene derivatives bearing a fluorine atom, showing promising antimicrobial activity. The presence of the fluorine atom was essential for enhancing activity, indicating the potential for developing effective antimicrobial agents.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[6-fluoro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOIJKIBDLZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2972549.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2972550.png)
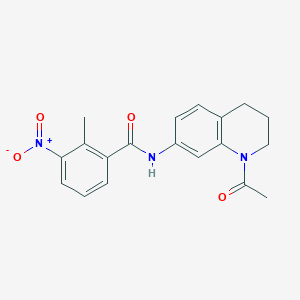
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2972555.png)
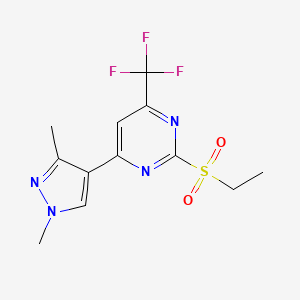
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2972557.png)
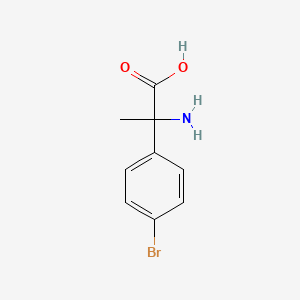

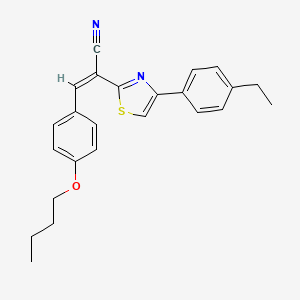
![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)
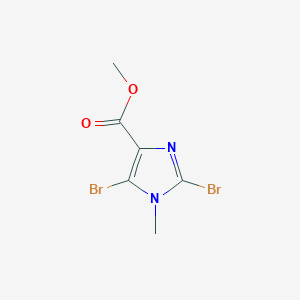
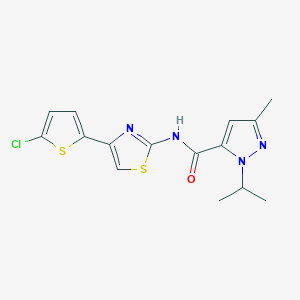
![2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid](/img/structure/B2972568.png)
![4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2972572.png)